molecular formula C14H9NO2 B12000029 3-(3-Pyridyl)coumarin CAS No. 837-96-7

3-(3-Pyridyl)coumarin

Cat. No.: B12000029
CAS No.: 837-96-7
M. Wt: 223.23 g/mol
InChI Key: BPYWYJSDRHTBHG-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)coumarin is a heterocyclic compound that combines the structural features of coumarin and pyridine Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)coumarin typically involves the reaction of substituted salicylaldehydes with pyridylacetonitrile. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridyl)coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, which have significant biological and industrial applications .

Scientific Research Applications

3-(3-Pyridyl)coumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Pyridyl)coumarin involves its interaction with various molecular targets, including enzymes and receptors. The pyridyl group enhances its binding affinity through hydrogen bonding and π-π interactions. This compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • 3-(2-Pyridyl)coumarin
  • 3-(4-Pyridyl)coumarin
  • 3-(2-Thienyl)coumarin
  • 3-(2-Furyl)coumarin

Comparison: 3-(3-Pyridyl)coumarin is unique due to the position of the pyridyl group, which influences its chemical reactivity and biological activity. Compared to 3-(2-Pyridyl)coumarin, it may exhibit different binding affinities and selectivities for molecular targets.

Properties

CAS No.

837-96-7

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

3-pyridin-3-ylchromen-2-one

InChI

InChI=1S/C14H9NO2/c16-14-12(11-5-3-7-15-9-11)8-10-4-1-2-6-13(10)17-14/h1-9H

InChI Key

BPYWYJSDRHTBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN=CC=C3

Origin of Product

United States

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